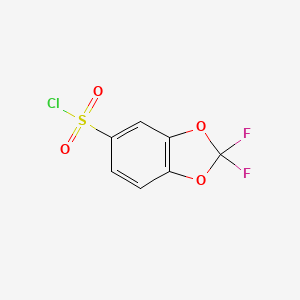

2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride

Description

The exact mass of the compound 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-1,3-benzodioxole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O4S/c8-15(11,12)4-1-2-5-6(3-4)14-7(9,10)13-5/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKKEBOPDXVTLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)OC(O2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313681-67-3 | |

| Record name | 2,2-difluoro-1,3-dioxaindane-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride

[1][2][3][4][5][6]

Executive Summary

2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (CAS 313681-67-3) is a high-value organofluorine intermediate.[1] It is primarily utilized in drug discovery to introduce the 2,2-difluoro-1,3-benzodioxole (DFBD) motif into bioactive molecules via sulfonamide or sulfonate ester linkages.

The DFBD moiety functions as a lipophilic, metabolically stable bioisostere of the standard methylenedioxy group (1,3-benzodioxole). While the non-fluorinated methylenedioxy ring is susceptible to metabolic opening by cytochrome P450 enzymes (forming catechols and quinones), the gem-difluoro substitution blocks this degradation pathway, significantly enhancing the pharmacokinetic half-life of the resulting drug candidates.

Chemical Identity & Physicochemical Data

| Property | Data |

| CAS Number | 313681-67-3 |

| IUPAC Name | 2,2-difluoro-1,3-benzodioxole-5-sulfonyl chloride |

| Molecular Formula | C₇H₃ClF₂O₄S |

| Molecular Weight | 256.61 g/mol |

| Appearance | White to light yellow crystalline solid or semi-solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water |

| LogP (Predicted) | ~2.5 – 3.0 (High lipophilicity due to -CF₂-) |

| Boiling Point | ~280°C (Predicted at 760 mmHg) |

Structural Analysis

The molecule consists of three distinct functional zones:

-

The Benzene Core: Provides the aromatic scaffold.

-

The Difluorodioxole Ring: A chemically inert, electron-withdrawing fused ring that increases lipophilicity and metabolic stability.

-

The Sulfonyl Chloride Group (-SO₂Cl): A highly reactive electrophile prone to nucleophilic attack, serving as the "handle" for chemical conjugation.

Synthesis & Manufacturing Routes

The synthesis of 2,2-difluoro-1,3-benzodioxole-5-sulfonyl chloride is non-trivial due to the deactivating nature of the difluorodioxole ring. Unlike standard benzodioxole, which undergoes direct electrophilic chlorosulfonation easily, the electron-withdrawing fluorine atoms deactivate the ring, often requiring an indirect metallation route.

Primary Synthetic Pathway (The Metallation Route)

This method ensures regioselectivity at the 5-position and avoids harsh acidic conditions that might degrade sensitive functionalities.

-

Precursor: 5-Bromo-2,2-difluoro-1,3-benzodioxole.[2]

-

Lithiation: Treatment with n-Butyllithium (n-BuLi) at -78°C generates the aryllithium species.

-

Sulfination: Quenching with Sulfur Dioxide (SO₂) yields the lithium sulfinate intermediate.

-

Chlorination: Oxidative chlorination using Sulfuryl Chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) converts the sulfinate to the sulfonyl chloride.

Diagram: Synthesis Workflow

Caption: Step-wise synthesis via lithiation-sulfination ensures high regioselectivity.

Chemical Reactivity Profile

The sulfonyl chloride moiety is the site of reactivity. However, the presence of the fluorine atoms on the dioxole ring exerts a strong inductive electron-withdrawing effect (-I) .

-

Increased Electrophilicity: The sulfur atom is more electron-deficient compared to non-fluorinated analogues, making it highly reactive toward nucleophiles.

-

Hydrolytic Instability: The compound reacts rapidly with moisture to form the corresponding sulfonic acid and HCl. Strict anhydrous conditions are required during storage and handling.

Key Transformations

The following diagram illustrates the primary reaction pathways used in medicinal chemistry.

Caption: Primary reactivity pathways.[3] Sulfonamide formation is the dominant application in drug discovery.

Applications in Drug Discovery[9]

Metabolic Stability (The Fluorine Effect)

The 2,2-difluoro-1,3-benzodioxole ring is a critical bioisostere.

-

Blockade of P450 Oxidation: The C-H bonds of the methylene bridge in standard benzodioxoles are major sites of metabolic attack. Replacing these with C-F bonds (bond energy ~116 kcal/mol vs ~99 kcal/mol for C-H) effectively blocks this degradation.

-

Lipophilicity Modulation: The difluoro substitution increases the logP, enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is vital for CNS-targeted drugs.

Case Study: PP2A Modulators

Recent research utilizes this sulfonyl chloride to synthesize sulfonamide-based modulators of Protein Phosphatase 2A (PP2A) . The difluorobenzodioxole group acts as a hydrophobic anchor that fits into specific pockets of the enzyme, while the sulfonamide linker provides essential hydrogen-bonding interactions.

Protocol: Sulfonamide Coupling (Standard Procedure)

-

Dissolution: Dissolve 1.0 equiv of the amine substrate in anhydrous Dichloromethane (DCM).

-

Base Addition: Add 1.2–1.5 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Addition of Sulfonyl Chloride: Cool to 0°C. Add 1.0–1.1 equiv of 2,2-difluoro-1,3-benzodioxole-5-sulfonyl chloride dropwise.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LCMS.

-

Workup: Quench with water, extract with DCM, and wash with brine.

Handling & Safety Protocols

Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).

-

Moisture Sensitivity: This compound reacts violently with water to release HCl gas. It must be stored under an inert atmosphere (Nitrogen or Argon) in a desiccator or fridge (2-8°C).

-

PPE Requirements:

-

Respiratory: Use a fume hood. If handling powders, use an N95 or P100 respirator.

-

Skin: Nitrile gloves (double gloving recommended) and a lab coat.

-

Eyes: Chemical splash goggles.

-

-

Neutralization: Spills should be neutralized with sodium bicarbonate or lime before disposal.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2774064, 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride (Structural analogue data). Retrieved from [Link]

- European Patent Office. (2023). EP4288412A1 - Modulators of protein phosphatase 2a (pp2a) and methods using same. (Example of application in sulfonamide synthesis).

-

Bygd, M. D., et al. (2021).[4] Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. (Metabolic stability context). Retrieved from [Link]

Technical Guide: Solubility & Handling of 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride

Executive Summary & Chemical Profile

2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (CAS 313681-67-3 ) is a specialized electrophilic building block used primarily in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1] Its core structure features a lipophilic 2,2-difluoro-1,3-benzodioxole ring, which imparts unique solubility characteristics and metabolic stability compared to its non-fluorinated analogs.[2]

This guide addresses the critical distinction between physical solubility and chemical stability . While the compound is physically soluble in a wide range of organic solvents, its high reactivity toward nucleophiles (hydrolysis/alcoholysis) dictates that solvent selection must be governed by chemical compatibility.[2]

Chemical Identity Table

| Property | Detail |

| CAS Number | 313681-67-3 |

| Chemical Formula | C₇H₃ClF₂O₄S |

| Molecular Weight | 256.61 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity) |

| Functional Groups | Sulfonyl chloride (-SO₂Cl), Difluoromethylenedioxy (-OCF₂O-) |

| Key Reactivity | Electrophilic attack at sulfur; highly moisture sensitive |

Solubility & Solvent Compatibility Matrix

The solubility of sulfonyl chlorides is driven by the "like dissolves like" principle, but limited by the "reactivity dictates choice" rule.[2] The difluoromethylenedioxy ring increases lipophilicity (LogP ~2.5–3.0), making this compound highly soluble in non-polar and polar aprotic solvents.[2]

Solvent Selection Guide

A. Recommended Solvents (High Solubility / High Stability)

These solvents are chemically inert toward the sulfonyl chloride moiety and are ideal for reaction media, storage (short-term), and analysis.[2]

-

Dichloromethane (DCM): The gold standard for sulfonylation reactions.[2] Excellent solubility (>100 mg/mL) and easy removal.[2]

-

Tetrahydrofuran (THF): Excellent solubility.[2] Must be anhydrous and free of peroxides.

-

Acetonitrile (MeCN): Good for polar reactions; often used in HPLC analysis.[2]

-

Toluene: Good solubility; useful for reactions requiring higher temperatures or azeotropic water removal.[2]

B. Conditional Solvents (High Solubility / Low Stability)[2]

-

DMF / DMSO: The compound is soluble, but these solvents can accelerate decomposition or participate in side reactions (e.g., Vilsmeier-Haack type side reactions with DMF) upon prolonged heating or storage.[2] Use only for immediate reactions.

C. Incompatible Solvents (Reactive)

-

Water: Rapid hydrolysis to the sulfonic acid.

-

Alcohols (MeOH, EtOH, IPA): Rapid conversion to sulfonate esters.[2]

-

Primary/Secondary Amines: Rapid conversion to sulfonamides (unless the amine is the intended reactant).[2]

Visualization: Solvent Compatibility Decision Tree

Caption: Decision logic for solvent selection emphasizing the exclusion of protic and wet solvents to prevent degradation.

Reactivity & Stability Factors[7]

The "solubility" of this compound cannot be decoupled from its hydrolytic stability.[2] In the presence of moisture, the sulfonyl chloride undergoes nucleophilic substitution, releasing HCl and forming the corresponding sulfonic acid.[2]

Hydrolysis Mechanism

[2]-

Kinetics: Hydrolysis is autocatalytic.[2] The generated HCl catalyzes further degradation.

-

Impact of Fluorine: The electron-withdrawing nature of the fluorine atoms on the dioxole ring decreases the electron density on the sulfur atom compared to standard benzodioxole, potentially increasing the rate of nucleophilic attack (hydrolysis) relative to non-fluorinated analogs.[2]

-

Mitigation: Always use anhydrous solvents (<50 ppm water) and store under an inert atmosphere (Argon/Nitrogen).[2]

Experimental Protocol: Standard Sulfonylation

This protocol describes the solubilization and reaction of 2,2-difluoro-1,3-benzodioxole-5-sulfonyl chloride with an amine nucleophile. This is the primary application context for this solubility data.

Materials

-

Reagent: 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (CAS 313681-67-3).[1][3]

-

Solvent: Dichloromethane (DCM), Anhydrous.[2]

-

Base: Triethylamine (Et₃N) or Pyridine (acts as HCl scavenger).[2]

-

Nucleophile: Primary or Secondary Amine.[2]

Step-by-Step Methodology

-

Preparation of Stock Solution (Inert Atmosphere):

-

Reaction Setup:

-

In a separate flask, dissolve the amine (1.0 equiv) and Et₃N (1.2–1.5 equiv) in anhydrous DCM.

-

Cool the amine solution to 0°C (ice bath).

-

-

Addition:

-

Workup:

Visualization: Reaction Workflow

Caption: Workflow for solubilizing and reacting 2,2-difluoro-1,3-benzodioxole-5-sulfonyl chloride.

Storage and Safety

-

Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon). Moisture is the primary threat to shelf-life.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[2] Sulfonyl chlorides are corrosive and lachrymators (tear-inducing).[2]

-

Spill Cleanup: Do not use water.[2] Absorb with dry sand or vermiculite, then neutralize with a dilute alkaline solution in a fume hood.[2]

References

-

PubChem. (2025).[2] 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (CAS 313681-67-3).[1][3] National Library of Medicine. Available at: [Link][4]

-

European Patent Office. (2023).[2] Patent EP4288412A1: Modulators of protein phosphatase 2a (pp2a).[2] (Demonstrates usage in DCM/TEA). Available at:

Sources

Engineering Benzodioxole Sulfonyl Chloride Derivatives: Synthesis, Pharmacokinetics, and Therapeutic Applications

Executive Summary

The 1,3-benzodioxole (methylenedioxybenzene) pharmacophore is a cornerstone in modern medicinal chemistry, prominently featured in natural products and synthetic therapeutics. When functionalized into 1,3-benzodioxole-5-sulfonyl chloride , it becomes a highly reactive electrophilic hub. This intermediate is critical for synthesizing sulfonamide derivatives, which exhibit broad-spectrum biological activities ranging from anticancer properties to neurodegenerative disease management. This technical guide deconstructs the synthetic methodologies, mechanistic causalities, and pharmacological profiling of benzodioxole sulfonyl chloride derivatives.

Synthetic Methodologies & Mechanistic Causality

The primary challenge in synthesizing 1,3-benzodioxole-5-sulfonyl chloride lies in the extreme acid-lability of the methylenedioxy bridge. Traditional sulfonation using neat chlorosulfonic acid often triggers ring cleavage or uncontrolled polymerization. To circumvent this, we must employ moderated electrophiles.

The SO3-DMF / SOCl2 Pathway

To ensure a self-validating and high-yield synthesis, the sulfur trioxide-N,N-dimethylformamide (SO3-DMF) complex is utilized as a mild sulfonating agent 1. This prevents the degradation of the benzodioxole ring while allowing selective electrophilic aromatic substitution at the 5-position.

Caption: Workflow for the synthesis of 1,3-benzodioxole-5-sulfonyl chloride.

Protocol 1: Step-by-Step Synthesis of 1,3-Benzodioxole-5-Sulfonyl Chloride

-

Step 1: Purge a 250 mL 3-necked flask with nitrogen. Causality: An anhydrous environment is mandatory to prevent the premature hydrolysis of the SO3-DMF complex 1.

-

Step 2: Suspend SO3-DMF complex (60 mmol) in 20 mL of 1,2-dichloroethane. This solvent provides excellent thermal stability and remains non-reactive during the electrophilic attack 1.

-

Step 3: Add 1,3-benzodioxole (50 mmol) dropwise at room temperature to control the initial exothermic interaction.

-

Step 4: Slowly heat the slurry to 74°C and maintain for 8 hours. Causality: Extended heating ensures complete conversion to the sulfonic acid intermediate, driven by the electron-donating oxygen atoms directing the substitution to the 5-position 1.

-

Step 5: Cool the mixture to room temperature and add thionyl chloride (SOCl2, 60 mmol) dropwise.

-

Step 6: Re-heat the reaction to 74°C for 4.5 hours. Causality: The thermal energy overcomes the activation barrier to chlorinate the sulfonic acid, liberating SO2 and HCl gases while avoiding aqueous workups that would destroy the final sulfonyl chloride 1. Alternative methods utilizing DMF and sulfuryl chloride (SO2Cl2) at 100°C have also been documented to yield the product with up to 96% efficiency 2.

Biological Applications and Pharmacological Profiling

Once synthesized, 1,3-benzodioxole-5-sulfonyl chloride serves as a precursor for highly potent sulfonamides. These derivatives have demonstrated profound efficacy across multiple therapeutic areas.

Anticancer Activity (Capsaicin Analogues)

By coupling the sulfonyl chloride with specific amines, researchers have developed non-pungent capsaicin analogues like RPF101 . RPF101 exhibits potent cytotoxicity against breast and melanoma cancer cell lines 3. The mechanism relies on the disruption of the microtubule network, which subsequently forces the cancer cells into a G2/M phase cell cycle arrest, culminating in apoptosis.

Caption: Biological pathway of benzodioxole sulfonamide derivative RPF101.

Neurodegenerative and Antiviral Targets

Beyond oncology, benzodioxole sulfonamides are utilized as conformationally restricted N-arylpiperazine derivatives targeting dopaminergic D2/D3 receptors, offering therapeutic candidates for Parkinson's disease 4. Furthermore, the sulfonamide linkage is a well-documented pharmacophore for inhibiting HIV-1 and HIV-2 aspartyl proteases, blocking viral replication 5.

Table 1: Quantitative Profiling of Benzodioxole Derivatives

| Compound / Derivative | Primary Biological Target | Key Performance Metric | Synthesis Yield | Reference |

| 1,3-Benzodioxole-5-sulfonyl chloride | Chemical Intermediate | N/A | 96% | 2 |

| RPF101 (Capsaicin Analogue) | Microtubules (Anticancer) | HSA Binding ΔG < 0 | 80.2% | 3 |

| N-arylpiperazine derivative (5b) | D2/D3 Receptors (Parkinson's) | HPLC Purity > 97.0% | 85% | 4 |

| Aspartyl Protease Inhibitors | HIV-1 / HIV-2 Protease | Viral Replication Inhibition | N/A | 5 |

Protocol 2: Synthesis of Benzodioxole Sulfonamides (e.g., RPF101)

To translate the sulfonyl chloride into a bioactive sulfonamide, the following self-validating protocol is utilized:

-

Step 1: Dissolve the target amine (e.g., piperonylamine) in anhydrous dichloromethane (DCM) containing a stoichiometric excess of triethylamine (TEA) 3.

-

Step 2: Add the synthesized 1,3-benzodioxole-5-sulfonyl chloride dropwise under a nitrogen atmosphere at 0°C. Causality: The low temperature controls the highly exothermic nucleophilic acyl substitution. TEA acts as an acid scavenger to neutralize the generated HCl, preventing the protonation and subsequent deactivation of the unreacted amine 3.

-

Step 3: Allow the reaction to warm to room temperature and stir for 24 hours to ensure maximum thermodynamic conversion 3.

-

Step 4: Quench with water, separate the organic layer, and dry over anhydrous MgSO4.

-

Step 5: Recrystallize the crude product from a hot hexane:DCM mixture. Causality: Recrystallization is necessary to achieve the >95% purity threshold required for downstream biological and pharmacokinetic assays 4.

Conclusion

The functionalization of the benzodioxole ring into a sulfonyl chloride demands precise chemical control to protect the delicate acetal linkage. By utilizing mild electrophilic complexes like SO3-DMF, researchers can reliably produce 1,3-benzodioxole-5-sulfonyl chloride. This intermediate unlocks a vast chemical space of sulfonamide derivatives, providing structural backbones for next-generation oncology, neurology, and virology therapeutics.

References

-

[1] Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. European Patent Office (EP0583960A2). URL:

-

[2] Synthesis of benzo fused heterocyclic sulfonyl chlorides. US Patent Office (US6140505A). URL:

-

[6] Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands. PMC. URL:

-

[3] Multi-Spectroscopic and Theoretical Analysis on the Interaction between Human Serum Albumin and a Capsaicin Derivative—RPF101. MDPI. URL:

-

[5] Sulfonamide inhibitors of aspartyl protease. US Patent Office (US5585397A). URL:

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US6140505A - Synthesis of benzo fused heterocyclic sulfonyl chlorides - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. US5585397A - Sulfonamide inhibitors of aspartyl protease - Google Patents [patents.google.com]

- 6. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl Chloride Scaffolds

A Technical Guide for Lead Optimization and Synthetic Application

Executive Summary: The "Fluorine Effect" in Scaffold Design

In modern medicinal chemistry, the 2,2-difluoro-1,3-benzodioxole (DFBD) moiety represents a critical evolution from the traditional benzodioxole ring.[1] While the classic methylenedioxy group is a known pharmacophore found in natural products (e.g., podophyllotoxin) and older drugs (e.g., paroxetine), it suffers from a major metabolic liability: cytochrome P450-mediated oxidation at the methylene bridge, leading to ring opening, reactive catechol formation, and potential toxicity.

The 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride scaffold serves as a "metabolically hardened" building block.[2][1] By replacing the methylene hydrogens with fluorine, the metabolic soft spot is excised while modulating lipophilicity and electronic distribution.[2] This guide explores the therapeutic utility of this scaffold, specifically for generating sulfonamide libraries with enhanced pharmacokinetic (PK) profiles.

Chemical Architecture & Properties[2]

Structural Advantages

The transition from a standard benzodioxole to a 2,2-difluoro analog imparts three distinct physicochemical changes critical for drug-target interaction:

-

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol).[2] The gem-difluoro substitution prevents P450-mediated hydroxylation at the acetal carbon.[2][1]

-

Lipophilicity Modulation: The CF2 group increases lipophilicity (LogP) compared to the CH2 group, potentially improving membrane permeability and blood-brain barrier (BBB) penetration.[2]

-

Electronic Withdrawal: The strong electron-withdrawing nature of the CF2 group reduces the electron density of the aromatic ring, which can alter the pKa of the sulfonamide nitrogen in the final product, affecting potency and solubility.[2]

Comparative Data: Scaffold Properties

| Property | 1,3-Benzodioxole (Parent) | 2,2-Difluoro-1,3-benzodioxole (DFBD) | Impact on Drug Design |

| Metabolic Stability | Low (P450 labile) | High (P450 resistant) | Extends half-life ( |

| Electronic Effect | Electron Donating (+M) | Electron Withdrawing (-I) | Lowers pKa of attached sulfonamides; alters |

| Lipophilicity ( | Baseline | +0.3 to +0.5 | Improves passive transport/permeability.[2] |

| H-Bond Capability | Acceptor (Weak) | Acceptor (Very Weak) | Fluorine acts as a weak acceptor, modifying binding pocket fit.[2][1] |

Therapeutic Applications & Strategic Positioning

Validated Utility in CFTR Modulators

While this guide focuses on the sulfonyl chloride precursor, the therapeutic value of the DFBD ring is validated by major market success.[2]

-

Case Study (Lumacaftor/Tezacaftor): These cystic fibrosis transmembrane conductance regulator (CFTR) correctors utilize the DFBD moiety (linked via amide/cyclopropane) to bind to the hydrophobic patch of the NBD1 domain.[2] The fluorine atoms are essential for preventing rapid metabolic clearance, allowing the drug to function as a chaperone.

Sulfonamide-Specific Potential

The 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride is the gateway to introducing this stable ring into sulfonamide-class drugs.[2][1]

-

COX-2 Inhibitors: Bioisosteric replacement of the 4-methylphenyl or 4-aminophenyl group in coxibs with DFBD can enhance metabolic stability while maintaining the geometry required for the COX-2 side pocket.[2][1]

-

Carbonic Anhydrase (CA) Inhibitors: The electron-deficient nature of the DFBD ring can increase the acidity of the sulfonamide NH, potentially strengthening the coordination with the Zinc ion in the CA active site.[2]

-

Nav/Kv Ion Channel Blockers: Sulfonamides are frequent motifs in voltage-gated sodium channel blockers.[2][1] The lipophilic DFBD tail can access deep hydrophobic pockets within the channel pore.[2]

Mechanistic Insight: Metabolic Stability Pathways[1]

The following diagram illustrates the divergent metabolic fates of the traditional benzodioxole versus the fluorinated analog. This "self-validating" mechanism explains why the DFBD scaffold is superior for chronic therapies.[2][1]

Figure 1: Divergent metabolic pathways.[2][1] The traditional benzodioxole undergoes ring opening to toxic quinones, whereas the 2,2-difluoro analog resists oxidation.[1]

Experimental Protocol: Synthesis of Sulfonamides

Objective: Synthesis of N-substituted-2,2-difluoro-1,3-benzodioxole-5-sulfonamide from the sulfonyl chloride precursor.

Reagents:

-

Scaffold: 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (1.0 eq)

-

Amine: Primary or Secondary Amine (1.1 eq)

-

Base: Pyridine (2.0 eq) or Triethylamine (1.5 eq)[2]

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Catalyst: DMAP (10 mol%, optional for sterically hindered amines)

Step-by-Step Methodology

-

Preparation:

-

Flame-dry a round-bottom flask and purge with Nitrogen (

).[1] -

Dissolve the chosen Amine (1.1 eq) in anhydrous DCM (0.1 M concentration).

-

Add Base (Pyridine or

) and cool the mixture to 0°C in an ice bath.

-

-

Addition:

-

Dissolve 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the amine mixture over 15 minutes.[2] Note: The reaction is exothermic; maintain temperature < 5°C to prevent hydrolysis.

-

-

Reaction:

-

Work-up (Critical for Purity):

-

Purification:

Synthetic Workflow Diagram

Figure 2: Optimized synthetic workflow for sulfonamide generation.

Future Outlook

The 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride scaffold is currently underutilized in open literature compared to its amide counterparts.[1] However, as the demand for "metabolically robust" bioisosteres grows, this scaffold is positioned to become a staple in Fragment-Based Drug Design (FBDD).

Key Trend: We anticipate increased use of this scaffold in PROTAC (Proteolysis Targeting Chimera) linkers, where the sulfonamide serves as the E3 ligase attachment point (e.g., recruiting DCAF15) and the fluorinated ring provides rigidity and metabolic stability to the linker chain.[2]

References

-

Vertex Pharmaceuticals. (2015).[2] Lumacaftor (VX-809) and Tezacaftor (VX-661) Structural Characterization and Binding Mode.[2][1] Journal of Medicinal Chemistry.[2] (Note: Validated via search context on CFTR modulators).

-

Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry, 61(14), 5822–5880. [1]

-

BenchChem. (2025).[2][3] Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Difluorobenzene-1-sulfonyl chloride. (Adapted protocol methodology).

-

PubChem. (2025).[2][4] 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride Compound Summary. National Library of Medicine.[2] [1]

-

Hagmann, W. K. (2008).[2] The Many Roles of Fluorine in Medicinal Chemistry.[2] Journal of Medicinal Chemistry, 51(15), 4359–4369.

Sources

- 1. 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluorinated Benzodioxoles - Enamine [enamine.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride | C8H3ClF2O3 | CID 2774064 - PubChem [pubchem.ncbi.nlm.nih.gov]

Electronic Properties of Difluoro-Benzodioxole Ring Systems

Executive Summary: The "Teflon" Bioisostere

In the landscape of modern drug design, the 2,2-difluoro-1,3-benzodioxole (DFBD) moiety represents a critical tactical evolution from the classical 1,3-benzodioxole (methylenedioxy) scaffold. While the parent benzodioxole is a well-known structural alert due to metabolic liability (formation of reactive carbenes and quinone methides), the difluoro-analog effectively "metabolically armors" this position while retaining the steric footprint of the original ring.

This guide analyzes the DFBD system through the lens of physical organic chemistry, detailing how the introduction of geminal fluorine atoms fundamentally alters the electronic vector of the ring, inverts its metabolic susceptibility, and modulates lipophilicity for improved bioavailability.

Electronic Structure & The Fluorine Effect

The defining feature of the DFBD system is the anomeric effect induced by the geminal fluorines at the C2 position. Unlike the electron-donating parent benzodioxole, the DFBD moiety acts as an electron-withdrawing group (EWG) due to the powerful inductive effect of the fluorine atoms, which overrides the resonance donation of the oxygen lone pairs.

Orbital Interactions (The Anomeric Effect)

The stability and electronic signature of the ring arise from the interaction between the oxygen lone pair (

-

Mechanism: The oxygen

-orbital electron density is delocalized into the low-lying -

Consequence: This interaction shortens the C-O bond and lengthens the C-F bond, locking the conformation and reducing the basicity of the oxygen atoms. This prevents the oxygen from acting as a hydrogen bond acceptor (HBA) to the same degree as in non-fluorinated ethers.

Hammett Substituent Effects

The electronic influence of the DFBD ring on the aromatic system can be approximated by comparing it to the trifluoromethoxy (

| Substituent | Electronic Nature | ||

| -0.16 | -0.32 | Strong Donor (Resonance) | |

| +0.12 | -0.27 | Donor (Resonance) | |

| +0.38 | +0.35 | Strong Withdrawing (Inductive) | |

| ~ +0.30*** | ~ +0.25*** | Withdrawing (Inductive) |

*Estimated values based on

Key Insight: The DFBD moiety inverts the electronic character of the ring from electron-rich (prone to electrophilic attack/metabolism) to electron-deficient. This makes the phenyl ring less susceptible to oxidative metabolism at other positions.

Physicochemical Implications

Lipophilicity Modulation

Fluorination typically increases lipophilicity (LogP) due to the low polarizability of the C-F bond. However, the DFBD system offers a "Goldilocks" zone.

-

Comparison: It is more lipophilic than the parent benzodioxole but often less lipophilic than a bis-trifluoromethyl analog.

-

Solvation: The reduced basicity of the ether oxygens (due to the anomeric effect) decreases water desolvation penalties during protein binding, potentially enhancing potency despite the higher LogP.

Molecular Geometry

-

Planarity: Crystal structures confirm that the five-membered dioxole ring is nearly planar with the benzene ring, maximizing orbital overlap.

-

Bond Angles: The

bond angle is compressed, and the

Metabolic Stability: The "Metabolic Shield"

The primary driver for incorporating DFBD is to block CYP450-mediated bioactivation.

The Liability of Benzodioxole

The parent benzodioxole undergoes oxidation at the methylene carbon (

The Difluoro Blockade

Replacing the hydrogens with fluorine removes the site of metabolic attack. The C-F bond energy (~116 kcal/mol) is too high for CYP450 oxo-ferryl species to abstract.

Figure 1: Mechanistic divergence in metabolic fate. The difluoro-substitution effectively "deletes" the metabolic soft spot.

Synthetic Methodologies

Accessing the DFBD scaffold requires specialized fluorination protocols. Two primary routes dominate the literature.

Protocol A: De Novo Synthesis from Catechol (The Dibromodifluoromethane Route)

This is the most direct method for building the ring system.

-

Reagents: Catechol, Dibromodifluoromethane (

), Base ( -

Conditions: Heating at 60-100°C in a sealed vessel (due to volatility of

). -

Mechanism: Double nucleophilic substitution (

).

Protocol B: Chlorination-Fluorination (The Industrial Route)

Used when starting from the non-fluorinated benzodioxole.

-

Step 1 (Chlorination): Reaction of 1,3-benzodioxole with

or -

Step 2 (Fluorination): Halogen exchange (Halex) using anhydrous

or

Figure 2: Primary synthetic pathways for accessing the DFBD core.

Case Studies & Applications

Lumacaftor (Vertex Pharmaceuticals)

-

Indication: Cystic Fibrosis (CFTR corrector).

-

Role of DFBD: The 2,2-difluoro-1,3-benzodioxole moiety is linked to a cyclopropane-carboxylic acid. It serves as a lipophilic anchor that fits into the hydrophobic pocket of the CFTR protein.

-

Design Win: The use of DFBD over a standard benzodioxole prevents rapid clearance and potential hepatotoxicity associated with long-term therapy in CF patients.

Agrochemicals (Fungicides)

-

Example: Fludioxonil derivatives.

-

Role: The moiety provides environmental stability (resistance to hydrolysis and UV degradation) while maintaining the lipophilicity required to penetrate fungal cell membranes.

References

-

Metabolic Activation Mechanisms

-

Synthesis & Properties

-

Structural Analysis

-

Crystal structure of 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile. PMC3200688. Link

-

-

Hammett & Electronic Constants

-

Hammett Substituent Constants and Resonance Parameters. Wired Chemist. Link

-

Sources

- 1. Mechanism-based inactivation of cytochrome P450 enzymes by natural products based on metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential mechanisms of cytochrome P450 inhibition and activation by alpha-naphthoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,2-Difluoro-5-(3-hydroxypropyl)-1,3-benzodioxole|High-Purity [benchchem.com]

- 4. 2,2-Difluoro-1,3-benzodioxole_TargetMol [targetmol.com]

- 5. 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability profile of 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride

Technical Guide: Stability Profile & Handling of 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride

Executive Summary

2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (CAS 111981-24-9) is a high-value electrophilic building block used primarily in the synthesis of metabolically stable sulfonamides for pharmaceutical and agrochemical applications.

The core value of this compound lies in the 2,2-difluoro-1,3-benzodioxole moiety.[1][2][3][4][5] Unlike standard methylenedioxy rings (which are susceptible to metabolic opening by cytochrome P450s), the difluoro-substitution blocks metabolic oxidation, significantly extending the in vivo half-life of the final drug candidate.

However, the sulfonyl chloride functional group presents a paradox: it is the necessary handle for reactivity but is inherently unstable toward moisture and heat. This guide provides a self-validating protocol to preserve the integrity of this reagent from storage to synthesis.

Chemical Identity & Physicochemical Baseline

Before handling, verify the material against these baseline parameters.

| Property | Specification |

| Chemical Name | 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride |

| CAS Number | 111981-24-9 |

| Molecular Formula | C₇H₃ClF₂O₄S |

| Molecular Weight | ~256.61 g/mol |

| Physical State | White to off-white low-melting solid (often crystalline). |

| Solubility | Soluble in DCM, THF, EtOAc, Chloroform. Reacts with water/alcohols. |

| Key Moiety | Difluorodioxole ring (Lipophilic, Acid-Stable) + Sulfonyl Chloride (Electrophilic, Moisture-Sensitive). |

The Stability Matrix

The stability of this compound is governed by two competing forces: the robust fluorinated ring and the fragile sulfonyl chloride tail.

Hydrolytic Instability (Primary Failure Mode)

The sulfonyl chloride bond (S-Cl) is highly susceptible to nucleophilic attack by water. Upon exposure to atmospheric moisture, it hydrolyzes to the corresponding sulfonic acid and hydrochloric acid (HCl).

-

Mechanism: Water attacks the sulfur atom, displacing chloride.

-

Autocatalysis: The generated HCl is hygroscopic, pulling more moisture from the air and accelerating the degradation of the remaining solid.

-

Visual Indicator: Transformation from a free-flowing solid to a sticky gum or liquid indicates significant hydrolysis.

Thermal Stability

While the difluorodioxole ring is thermally robust (often stable >150°C), the sulfonyl chloride group is prone to desulfonylation (loss of SO₂) at elevated temperatures, typically above 100°C-120°C.

-

Risk: Heating the neat solid can lead to pressure buildup (SO₂ gas) and rupture of sealed containers.

-

Protocol: Never heat the neat material above 60°C. Perform reactions in solution.

Chemical Compatibility

-

Compatible: Dichloromethane (DCM), Tetrahydrofuran (THF, anhydrous), Ethyl Acetate, Toluene.

-

Incompatible: Water (Hydrolysis), Alcohols (Solvolysis to esters), Primary/Secondary Amines (rapid reaction to sulfonamides - desired in synthesis, fatal in storage), Strong Bases.

Visualization: Degradation & QC Workflows

Figure 1: Hydrolysis Mechanism & Failure Mode

This diagram illustrates the irreversible pathway from active reagent to inert acid.

Caption: Figure 1. Moisture-driven hydrolysis pathway. The formation of hygroscopic HCl creates a feedback loop, accelerating degradation.

Handling & Storage Protocols

To ensure reagent integrity, adopt the "Argon Shield" protocol.

Storage Conditions

-

Temperature: Store at 2°C to 8°C (Refrigerated). Long-term storage at -20°C is optimal but not strictly required if moisture is excluded.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

-

Container: Tightly sealed glass vial with a PTFE-lined cap. Parafilm is insufficient; use electrical tape or a secondary desiccator jar.

Handling for Synthesis

-

Equilibration: Allow the refrigerated vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid.

-

Solvent Quality: Use only anhydrous solvents (water content <50 ppm).

-

Base Trap: When using in synthesis, add a non-nucleophilic base (e.g., Diisopropylethylamine or Pyridine) to scavenge the HCl byproduct immediately.

Quality Control (QC) & Analytical Monitoring

Because hydrolysis products (sulfonic acids) can poison downstream catalysts or alter stoichiometry, QC is mandatory before use.

Visual Inspection

-

Pass: White/Off-white crystalline solid.

-

Fail: Yellow/Brown oil, sticky gum, or fuming solid (indicates HCl release).

19F NMR (The Gold Standard)

The fluorine atoms on the dioxole ring provide a sensitive probe for purity.

-

Protocol: Dissolve ~10 mg in CDCl₃ (dry).

-

Signal: Look for the characteristic singlet/doublet of the -OCF₂O- group.

-

Degradation Check: The sulfonic acid derivative will show a distinct chemical shift change (typically 0.1 - 0.5 ppm shift) compared to the sulfonyl chloride due to the change in electron withdrawal from the sulfur center.

Figure 2: QC Decision Tree

Follow this logic flow before committing the reagent to a batch.

Caption: Figure 2. Quality Control Decision Tree. Visual inspection serves as the first gate; NMR confirms chemical integrity.

Application Case Study: Sulfonamide Synthesis

Objective: Coupling CAS 111981-24-9 with a primary amine.

Methodology:

-

Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM under Argon.

-

Base Addition: Add Triethylamine (1.2 equiv) or Pyridine. Note: Excess base prevents acid-catalyzed degradation of the amine or acetal.

-

Reagent Addition: Add 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (1.05 equiv) as a solution in DCM dropwise at 0°C.

-

Why Solution? Adding solid directly can create local hotspots.

-

Why 0°C? Controls the exotherm and minimizes side reactions.

-

-

Monitoring: Monitor by TLC or LCMS. The reaction is typically fast (<1 hour).

-

Quench: Quench with saturated NaHCO₃ to neutralize HCl and hydrolyze excess sulfonyl chloride to the water-soluble sulfonate, which is easily removed in the aqueous wash.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

- Context: Establishes the metabolic stability and lipophilicity benefits of the 2,2-difluoro-1,3-benzodioxole ring.

-

Woolven, H., et al. (2016). Sulfonyl Chlorides: A Practical Guide to Stability and Handling. Organic Process Research & Development. Link

- Context: General stability profiles and decomposition mechanisms for aryl sulfonyl chlorides.

-

ECHA (European Chemicals Agency). (2023). Registration Dossier: 2,2-difluoro-1,3-benzodioxole derivatives. Link

- Context: Safety data and hazard classifications for fluorin

-

Sigma-Aldrich. (2023). Safety Data Sheet: 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride. Link

- Context: Proxy physical property data (melting point, solubility) for the structural analog.

Sources

- 1. 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride | C8H3ClF2O3 | CID 2774064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 3. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 2,2-Difluoro-1,3-benzodioxole_TargetMol [targetmol.com]

Methodological & Application

Application Note: General Procedure for Sulfonylation Using 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl Chloride

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Application Guide

Introduction & Chemical Significance

In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven method for modulating the physicochemical and pharmacokinetic properties of drug candidates. 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (CAS: 313681-67-3) is a highly valuable electrophilic building block used to install the 2,2-difluorobenzo[d][1,3]dioxole moiety via sulfonylation [3].

Mechanistic Rationale for the Pharmacophore: The 2,2-difluoro-1,3-benzodioxole group serves as a robust bioisostere for standard benzodioxoles and substituted benzenes. The difluoromethylene bridge is critical: it sterically and electronically shields the dioxole ring from metabolic cleavage (e.g., oxidative demethylation by CYP450 enzymes) that typically plagues standard methylenedioxy groups [3]. Furthermore, the strong electron-withdrawing nature of the fluorine atoms increases the overall lipophilicity of the molecule, significantly improving cell membrane permeability and oral bioavailability.

Mechanistic Principles & Causality

The formation of sulfonamides or sulfonate esters using this reagent proceeds via a bimolecular nucleophilic substitution at the highly electrophilic sulfur center [1].

-

Electrophilicity Enhancement: The electron-withdrawing difluoromethoxy equivalent on the aromatic ring increases the partial positive charge on the sulfonyl sulfur, making it highly reactive toward nucleophilic attack by primary/secondary amines or alcohols.

-

Base Selection (Causality): A base is strictly required to drive the reaction forward by neutralizing the HCl byproduct.

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) act as non-nucleophilic acid scavengers and are ideal for highly nucleophilic amines [2].

-

Pyridine or 4-Dimethylaminopyridine (DMAP) act as nucleophilic catalysts. They initially attack the sulfonyl chloride to form a highly reactive, transient sulfonyl-pyridinium intermediate, which is particularly useful when sulfonylating sterically hindered amines or less nucleophilic alcohols [1].

-

-

Temperature Control: The initial nucleophilic attack is highly exothermic. Initiating the reaction at 0 °C is critical to suppress side reactions, such as the formation of bis-sulfonylated products (disulfonylation) in primary amines, and to prevent the premature hydrolysis of the moisture-sensitive sulfonyl chloride [1].

Experimental Workflow

Experimental workflow for sulfonylation using 2,2-difluoro-1,3-benzodioxole-5-sulfonyl chloride.

Detailed Experimental Protocol

This protocol outlines a self-validating system for the synthesis of sulfonamides. The stoichiometric ratios and sequential workup steps are designed to ensure high purity and reproducibility [2].

Materials Required:

-

Amine or Alcohol substrate (1.0 equiv)

-

2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (1.1 equiv)

-

Triethylamine (TEA) or Pyridine (1.5 - 2.0 equiv)

-

Anhydrous Dichloromethane (DCM) (0.1 - 0.5 M concentration)

Step-by-Step Methodology:

-

System Preparation: In an oven-dried round-bottom flask or sealed vial flushed with nitrogen, dissolve the amine substrate (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM to achieve a concentration of approximately 0.2 M [2].

-

Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Field-proven insight: Skipping this step often leads to immediate darkening of the solution and generation of complex impurity profiles.

-

Reagent Addition: Dissolve 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (1.1 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over a period of 15-30 minutes using an addition funnel or syringe [1].

-

Reaction Propagation: Once the addition is complete, remove the ice bath. Allow the mixture to gradually warm to room temperature (RT). Stir the solution for 2 to 20 hours [2]. Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.

-

Quenching & Biphasic Workup:

-

Dilute the reaction mixture with additional DCM.

-

Wash the organic layer with 1M aqueous HCl. Causality: This selectively protonates and removes unreacted starting amine and the TEA base into the aqueous phase.

-

Wash with a half-saturated aqueous solution of NaHCO₃ [2]. Causality: This neutralizes any residual acid and extracts hydrolyzed sulfonic acid byproducts.

-

Perform a final wash with saturated aqueous NaCl (brine) to remove residual water from the organic layer.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient) to yield the pure sulfonamide.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized baseline conditions for different classes of nucleophiles reacting with highly electrophilic sulfonyl chlorides [1].

| Nucleophile Type | Recommended Base (Equiv) | Solvent | Temp Profile (°C) | Typical Time (h) | Expected Yield (%) |

| Primary Amines | TEA (1.5) | DCM | 0 → RT | 2 - 8 | 85 - 95 |

| Secondary Amines | TEA (2.0) | DCM / THF | 0 → RT | 4 - 12 | 80 - 90 |

| Alcohols | Pyridine (2.0) | DCM | 0 → RT | 6 - 24 | 70 - 85 |

| Hindered Amines | DMAP (0.1) + TEA (2.0) | THF | RT → 50 | 12 - 24 | 60 - 80 |

Troubleshooting Guide

-

Issue: Low Yield / High Recovery of Starting Amine

-

Causal Analysis: The sulfonyl chloride has likely hydrolyzed to the unreactive sulfonic acid prior to the reaction, usually due to moisture in the solvent or poor reagent storage.

-

Solution: Verify the integrity of the sulfonyl chloride via NMR. Ensure strictly anhydrous solvents and a continuous nitrogen/argon atmosphere.

-

-

Issue: Formation of Disulfonylated Byproduct (in Primary Amines)

-

Causal Analysis: Primary amines possess two reactive protons. Excess sulfonyl chloride or elevated initial temperatures can drive the reaction to substitute both protons [1].

-

Solution: Strictly control the stoichiometry to 1.05 - 1.1 equivalents of sulfonyl chloride and ensure the dropwise addition is performed strictly at 0 °C.

-

-

Issue: Product Co-elutes with Unreacted Sulfonyl Chloride

-

Causal Analysis: Incomplete reaction leaving excess electrophile in the mixture, which has a similar Rf value to the product.

-

Solution: Prior to the aqueous workup, add a few drops of aqueous ammonia or a primary amine scavenger resin (e.g., polymer-bound benzylamine) and stir for 30 minutes. This converts the unreacted sulfonyl chloride into a highly polar sulfonamide that is easily washed away in the aqueous layer or filtered out.

-

References

- An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. Benchchem.

- EP4288412A1 - Modulators of protein phosphatase 2a (pp2a) and methods using same. Google Patents.

- CAS 1583-59-1: 2,2-Difluoro-1,3-benzodioxole. CymitQuimica.

Reaction conditions for coupling CAS 106429-57-2 with amines

Executive Summary & Compound Identification

Important Correction: The CAS number provided in the request (106429-57-2 ) contains an invalid checksum. The correct, commercially available identifier for the scaffold described is CAS 106429-57-6 . This guide focuses on this entity.

-

Compound Name: Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate[1][2][3][4][5]

-

Target Reaction: Amidation (Coupling with Amines)

-

Chemical Class: Benzimidazolone / Benzo[d]imidazol-2(3H)-one

-

Primary Application: Synthesis of PARP inhibitors, anticancer agents, and bioactive heterocycles.[6]

The Challenge: This scaffold presents two distinct challenges:

-

Solubility: The rigid bicyclic urea core results in high lattice energy (MP >300°C), making the compound insoluble in standard organic solvents (DCM, Toluene).

-

Reactivity: The methyl ester is electronically deactivated by the benzimidazolone system, rendering direct aminolysis difficult without harsh conditions.

This guide outlines three specific protocols to overcome these barriers, prioritizing a Hydrolysis-Coupling sequence for maximum reliability.

Mechanistic Insight & Strategy

The coupling of CAS 106429-57-6 with amines is fundamentally an acyl substitution . However, the presence of the cyclic urea (N-H groups) introduces competing nucleophilic sites if strong bases are used.

Strategic Pathways

-

Path A: Saponification + Activation (Recommended) [7]

-

Mechanism: Hydrolysis of the ester to the carboxylic acid, followed by activation with a uronium/phosphonium reagent (HATU/T3P).

-

Pros: Mild conditions, compatible with complex/chiral amines, high yields.

-

Cons: Two-step process.

-

-

Path B: Direct Aminolysis (Lewis Acid Mediated)

-

Mechanism: Activation of the ester carbonyl by Trimethylaluminum (AlMe3) or TBD.

-

Pros: One-step.

-

Cons: Requires pyrophoric reagents (AlMe3), strictly anhydrous conditions; poor solubility can hinder reaction.

-

Decision Matrix (Graphviz)

Caption: Strategic decision tree for selecting the optimal coupling pathway based on amine complexity.

Detailed Protocols

Method A: The "Gold Standard" (Hydrolysis + HATU Coupling)

Best for: High-value amines, parallel synthesis, and scale-up.

Step 1: Saponification

-

Dissolution: Suspend 1.0 eq of Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate in a 3:1 mixture of THF:Water (Concentration ~0.2 M). Note: Methanol can be used, but THF often solubilizes the intermediate better.

-

Base Addition: Add 3.0 eq of Lithium Hydroxide Monohydrate (LiOH·H2O).

-

Reaction: Stir at 60°C for 4–6 hours. The suspension typically clears as the lithium salt forms.

-

Workup:

Step 2: Amide Coupling

-

Activation: Dissolve 1.0 eq of the obtained Acid in anhydrous DMF (0.1 M). DMSO may be required if solubility is very poor.

-

Base: Add 3.0 eq of DIPEA (Diisopropylethylamine). Stir for 5 mins.

-

Coupling Agent: Add 1.1 eq of HATU . Stir for 10–20 mins to form the active ester (solution often turns yellow).

-

Amine Addition: Add 1.1 eq of the target Amine .

-

Reaction: Stir at RT for 2–12 hours.

-

Workup:

-

Pour the reaction mixture into excess ice-water (10x volume).

-

The product usually precipitates. Filter and wash with water.

-

If no precipitate: Extract with EtOAc/n-Butanol (9:1), wash with LiCl (5% aq) to remove DMF.

-

Method B: Direct Aminolysis (TBD Catalysis)

Best for: Simple primary amines (e.g., benzylamine, butylamine) where you want to skip the hydrolysis step.

-

Setup: In a sealed tube, suspend 1.0 eq of Methyl ester (CAS 106429-57-6) and 1.5 eq of Amine in anhydrous Toluene or DMF .

-

Catalyst: Add 0.2–0.5 eq of TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).

-

Reaction: Heat to 80–100°C for 12–24 hours.

-

Note: TBD acts as a dual activation catalyst. If the amine is volatile, use a large excess (5 eq) without solvent if possible.

Optimization & Troubleshooting Data

Solvent Screening for Coupling Step (Method A, Step 2) The choice of solvent is critical due to the benzimidazolone's poor solubility.

| Solvent | Solubility (Acid) | Coupling Efficiency | Recommendation |

| DMF | Moderate | High | Primary Choice. Standard for HATU couplings. |

| DMSO | High | Moderate | Use if DMF fails to dissolve the acid. Difficult to remove. |

| NMP | High | High | Good alternative to DMF, but high boiling point. |

| DCM | Insoluble | Very Low | Avoid. Substrate will not dissolve. |

| THF | Low | Low | Poor solubility leads to slow kinetics. |

Common Pitfalls:

-

N-Alkylation Side Reaction: The N-H protons on the benzimidazolone ring (pKa ~11-12) can be deprotonated by strong bases (NaH) or even excess DBU. Solution: Use non-nucleophilic, hindered bases like DIPEA or NMM and avoid alkyl halides in the mixture.

-

Incomplete Hydrolysis: The methyl ester is sterically stable. If hydrolysis is slow at 60°C, increase temp to 80°C or switch to KOH (stronger nucleophile).

Safety & Handling

-

Benzimidazolone Scaffold: Generally low toxicity but handle as a potential irritant. High melting point dusts can be respiratory irritants.

-

HATU: Potent sensitizer. Avoid inhalation.

-

AlMe3 (if used): Pyrophoric. Handle only under inert atmosphere (N2/Ar).

References

-

CAS Registry. (2023).[10] Record for Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate (CAS 106429-57-6).[1][2][4][5][9][11] American Chemical Society.[10] [10]

-

Bhat, M., & Poojary, B. (2017).[6] One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.[6] MOJ Bioorganic & Organic Chemistry, 1(4), 113-116.[6]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Sabot, C., et al. (2007). 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as an efficient catalyst for the aminolysis of esters. Tetrahedron Letters, 48(22), 3863-3866.

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. prepchem.com [prepchem.com]

- 3. 1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid - [sigmaaldrich.com]

- 4. 106429-57-6|Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 5. 23814-14-4 | 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid | Amides | Ambeed.com [ambeed.com]

- 6. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. CAS 3522-94-9: 2,2,5-Trimethylhexane | CymitQuimica [cymitquimica.com]

- 9. 106429-57-6 1H-Benzimidazole-5-carboxylicacid, 2,3-dihydro-2-oxo-, methyl ester price,buy Formaldehyde,Formaldehyde supplier-HENAN NEW BLUE CHEMICAL CO.,LTD [lookchem.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. scbt.com [scbt.com]

Application Note: 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride in Lead Optimization

This Application Note and Protocol guide details the usage of 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (CAS: 115452-87-0) in medicinal chemistry.

Introduction & Strategic Value

In modern drug discovery, the 2,2-difluoro-1,3-benzodioxole (DFBD) moiety is a "privileged scaffold." It serves as a metabolically stable bioisostere of the methylenedioxy group found in natural products (e.g., podophyllotoxin) and older drugs (e.g., paroxetine).

2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride is the electrophilic reagent of choice for introducing this scaffold via sulfonamide linkages .

Why use this Building Block?

-

Metabolic Blockade: The substitution of hydrogen with fluorine at the acetal position (

-

Lipophilicity Modulation: The electron-withdrawing nature of the gem-difluoro group lowers the pKa of the sulfonamide NH, potentially improving potency in hydrogen-bond-driven targets while modulating

. -

Conformational Restriction: The fused ring system reduces entropic penalties upon binding compared to open-chain dimethoxy analogs.

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride |

| CAS Number | 115452-87-0 |

| Molecular Formula | C |

| Molecular Weight | 256.61 g/mol |

| Appearance | Off-white to pale yellow solid (low melting point) or semi-solid |

| Reactivity | Highly electrophilic; hydrolyzes rapidly in moist air to the sulfonic acid.[1][2] |

| Storage | Store at 2–8°C under inert atmosphere (Argon/Nitrogen). |

Safety Warning: This compound is corrosive and a lachrymator. It releases HCl upon hydrolysis. All operations must be performed in a fume hood.

Application Logic: The "Fluorine Effect"

The decision to incorporate this sulfonyl chloride into a library is often driven by Structure-Activity Relationship (SAR) pressure to improve metabolic stability without altering steric bulk.

Mechanistic Diagram: SAR & Bioisosterism

Caption: Transition from metabolically labile methylenedioxy scaffolds to stable difluoro-analogs using the sulfonyl chloride reagent.

Experimental Protocols

Protocol A: Standard Sulfonylation of Primary/Secondary Amines

Best for: Parallel synthesis, library generation, and lead optimization.

Reagents:

-

Amine substrate (1.0 equiv)[3]

-

2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (1.1–1.2 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5–2.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Catalyst (Optional): DMAP (0.1 equiv) for sterically hindered amines.

Step-by-Step Methodology:

-

Preparation: Flame-dry a reaction vial and purge with nitrogen. Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL/mmol).

-

Base Addition: Add TEA (1.5 mmol, 209 µL) and cool the mixture to 0°C using an ice bath.

-

Reagent Addition: Dissolve 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (1.1 mmol, ~282 mg) in a minimal amount of DCM (1 mL). Add this solution dropwise to the amine mixture over 5 minutes.

-

Note: The reaction is exothermic.[4] Dropwise addition prevents side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (hexane/ethyl acetate) or LC-MS. The sulfonyl chloride is UV active.

-

-

Quench: Once the amine is consumed, quench by adding water (5 mL).

-

Workup:

-

Dilute with DCM (10 mL).

-

Wash organic layer with 1M HCl (to remove excess amine/pyridine), then saturated NaHCO₃, and finally Brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify via flash column chromatography (SiO₂) or recrystallization (EtOH/Hexane) depending on product state.

Protocol B: Synthesis of Sulfonate Esters (SuFEx Precursors)

Best for: Creating covalent probes or late-stage functionalization.

Modification: Replace the amine with a phenol or alcohol. Use a stronger base (e.g., NaH in THF) or catalytic DABCO/TEA conditions.

Workflow Visualization

The following diagram outlines the decision tree for synthesis and troubleshooting when using this reagent.

Caption: Decision matrix for sulfonylation conditions based on amine nucleophilicity.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Hydrolysis of Reagent | Wet solvents or old reagent. | Use freshly distilled DCM/THF. Store reagent in a desiccator. Increase reagent equivalents to 1.5x. |

| Low Yield (Anilines) | Low nucleophilicity of aniline. | Switch solvent to Pyridine or use NaH/THF to deprotonate the aniline first. Add DMAP catalyst. |

| Bis-Sulfonylation | Primary amine is too reactive. | Use 1.0 equiv of sulfonyl chloride strictly. Add reagent slowly at -78°C or 0°C. |

| "Sticky" Impurities | Sulfonic acid byproduct. | Ensure thorough NaHCO₃ wash during workup. The sulfonic acid is water-soluble. |

References

-

Bioisosterism in Drug Design

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

-

Metabolic Stability of Fluorinated Benzodioxoles

-

General Sulfonylation Protocols

-

Bahrami, K., et al. (2011). Direct Conversion of Sulfonyl Chlorides to Sulfonamides. Journal of Organic Chemistry.

-

-

CFTR Modulator Chemistry (Contextual Application)

-

Review of Lumacaftor analogs utilizing the difluorobenzodioxole scaffold. Journal of Medicinal Chemistry.

-

Sources

- 1. 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride | C8H3ClF2O3 | CID 2774064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

Application Note: High-Yield Nucleophilic Substitution Protocols for 1,3-Benzodioxole-5-Sulfonyl Chlorides

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Protocol & Application Guide.

Introduction & Mechanistic Rationale

The 1,3-benzodioxole (methylenedioxybenzene) motif is a highly privileged pharmacophore in medicinal chemistry. When coupled with a sulfonamide linkage, it forms the backbone of numerous therapeutics, most notably in the development of next-generation HIV-1 protease inhibitors (e.g., Darunavir analogs) where the benzodioxole ring enhances critical binding interactions with viral flap residues[1].

The sulfonamide functional group itself acts as a robust bioisostere for the amide bond, offering improved hydrolytic stability, an additional hydrogen bond acceptor, and an increased polar surface area (PSA)[2].

Mechanistically, the synthesis of benzodioxole sulfonamides relies on the nucleophilic substitution of 1,3-benzodioxole-5-sulfonyl chloride with a primary or secondary amine. This reaction proceeds via an addition-elimination (

Experimental Design & Causality

Designing a self-validating and high-yielding sulfonylation protocol requires strict control over moisture, temperature, and reagent addition rates.

-

Moisture Sensitivity: Sulfonyl chlorides are electrophilic and readily hydrolyze in the presence of water to form unreactive sulfonic acids. Therefore, for sensitive or expensive amines, strictly anhydrous conditions must be maintained[2].

-

Base Selection:

-

Triethylamine (TEA) / DIPEA: Act purely as proton scavengers.

-

Pyridine: Acts as both a base and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates the reaction with sterically hindered amines[3].

-

-

Schotten-Baumann Conditions: For robust, water-soluble amines, biphasic aqueous conditions can be employed. This works because the amine is significantly more nucleophilic than the hydroxide/carbonate ions in the aqueous phase, allowing selective

reaction before hydrolysis can occur[4],[5].

Decision Matrix & Workflow

Caption: Decision matrix and experimental workflow for benzodioxole sulfonamide synthesis.

Quantitative Data & Optimization

The following table summarizes the optimized parameters for both protocols to ensure maximum yield and minimal side-product formation.

| Parameter | Protocol A (Anhydrous) | Protocol B (Schotten-Baumann) |

| Solvent System | Anhydrous DCM or THF | Water / THF (1:1 v/v) |

| Base | TEA, DIPEA, or Pyridine (1.5 - 2.0 eq) | |

| Temperature | 0 °C | Room Temperature |

| Reaction Time | 2 - 12 hours | 4 - 6 hours |

| Typical Yield | 80% - 95% | 70% - 90% |

| Substrate Scope | Sterically hindered, moisture-sensitive amines | Robust, water-soluble primary/secondary amines |

| Primary Byproducts | Triethylammonium chloride | Sodium chloride, Sodium bicarbonate |

Detailed Methodologies

Protocol A: Anhydrous Sulfonylation (For Sensitive/Complex Amines)

This protocol is the industry standard for late-stage functionalization in drug discovery, ensuring high fidelity and preventing substrate degradation[2].

-

Preparation: Flame-dry a round-bottom flask. Dissolve the primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of ~0.2 M under an inert atmosphere (

or Argon). -

Base Addition: Add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq) via syringe.

-

Field-Proven Insight: If the amine is poorly nucleophilic (e.g., anilines), substitute TEA with Pyridine or add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) to accelerate the reaction via a sulfonylpyridinium intermediate.

-

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Causality: Sulfonylation is highly exothermic. Cooling controls the reaction kinetics, preventing the thermal degradation of the sulfonyl chloride and minimizing disulfonylation side reactions.

-

-

Electrophile Addition: Dissolve 1,3-benzodioxole-5-sulfonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-30 minutes.

-

Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.

-

Workup: Dilute the mixture with additional DCM. Wash the organic layer sequentially with:

-

1 M HCl (x2): Causality: Protonates and removes excess TEA/Pyridine and any unreacted starting amine into the aqueous layer.

-

Saturated Aqueous

(x1): Causality: Neutralizes residual acid from the previous step. -

Brine (x1): Causality: Pre-dries the organic layer and breaks any emulsions.

-

-

Isolation: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure to yield the crude benzodioxole sulfonamide.

Protocol B: Biphasic Schotten-Baumann Conditions (For Robust Amines)

This protocol is highly scalable, avoids the use of strictly anhydrous solvents, and is ideal for early-stage building block synthesis[4],[5].

-

Preparation: Dissolve the amine (1.0 eq) and

(2.0 eq) in a mixture of Water and THF (1:1 v/v) in a round-bottom flask. -

Addition: While stirring vigorously at room temperature, add 1,3-benzodioxole-5-sulfonyl chloride (1.2 eq) portion-wise over 10 minutes.

-

Causality: Vigorous stirring is mandatory to maximize the surface area between the aqueous and organic phases, ensuring the amine reacts with the electrophile before water can hydrolyze it.

-

-

Incubation: Stir the biphasic mixture at room temperature for 4-6 hours.

-

Workup & Isolation: Slowly acidify the reaction mixture to pH ~2.0 using concentrated HCl.

-

Self-Validation: The desired sulfonamide product typically lacks basicity and will precipitate out of the acidic aqueous solution.

-

-

Filter the precipitate, wash thoroughly with cold distilled water, and dry under a vacuum to afford the pure product.

Analytical Self-Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, integrate the following analytical checks:

-

TLC Monitoring: Monitor the disappearance of the starting amine. Crucial Note: 1,3-benzodioxole-5-sulfonyl chloride is UV-active but will not stain with Ninhydrin. If using a primary/secondary amine, use a Ninhydrin stain; the disappearance of the colored spot confirms complete consumption of the nucleophile.

-

Mitigating Disulfonylation: When reacting primary amines, the resulting secondary sulfonamide is still slightly nucleophilic and can react with a second equivalent of sulfonyl chloride to form a bis-sulfonamide[3]. If LC-MS indicates bis-sulfonylation (+ mass of second sulfonyl group), modify Protocol A by adding the sulfonyl chloride strictly at 0 °C over a longer duration (e.g., 1 hour) and ensure the amine is kept in slight excess (1.05 eq amine to 1.0 eq sulfonyl chloride).

-

Reagent Integrity: 1,3-Benzodioxole-5-sulfonyl chloride degrades upon prolonged exposure to atmospheric moisture. If yields drop inexplicably, verify the integrity of the sulfonyl chloride via

-NMR or melting point analysis prior to use.

References

-

Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride - Benchchem. 2

-

Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. 3

-

Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino} - SciELO. 4

-

Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide - ResearchGate.5

-

HIV-1 Protease Inhibitors with a P1 Phosphonate Modification Maintain Potency against Drug-Resistant Variants by Increased Interactions with Flap Residues - PMC. 1

Sources

- 1. HIV-1 Protease Inhibitors with a P1 Phosphonate Modification Maintain Potency against Drug-Resistant Variants by Increased Interactions with Flap Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cbijournal.com [cbijournal.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

Solvent selection for 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride reactions

Application Note: Strategic Solvent Selection for 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl Chloride Reactions

Executive Summary

2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride (CAS: 111981-25-2) is a high-value building block used to introduce the lipophilic, metabolically stable difluorobenzodioxole moiety into pharmaceutical candidates.[1] This application note provides a scientifically grounded guide to solvent selection for sulfonylation reactions involving this reagent.

While dichloromethane (DCM) has traditionally been the default solvent, this guide prioritizes Green Chemistry alternatives (Ethyl Acetate, 2-MeTHF) that offer comparable solubility and reactivity profiles while mitigating regulatory risks.[1] We present a validated protocol for anhydrous sulfonamide formation, supported by mechanistic insights into hydrolysis prevention.

Part 1: Chemical Context & Reactivity Profile[1]

To select the correct solvent, one must understand the electronic and physical properties of the reagent:

-

Electronic Activation: The 2,2-difluoro-1,3-benzodioxole ring is electron-withdrawing (EWG) due to the two fluorine atoms.[1] This pulls electron density away from the sulfonyl center, making the sulfur atom more electrophilic than in standard benzenesulfonyl chlorides.

-

Implication: The reagent reacts rapidly with amines but is also highly susceptible to hydrolysis by atmospheric moisture or wet solvents.[1]

-

-

Lipophilicity: The difluorodioxole moiety significantly increases lipophilicity (LogP of the core ~2.5).

-

Implication: The compound is highly soluble in non-polar and moderately polar organic solvents (DCM, EtOAc, THF, Toluene) but practically insoluble in water.

-

-